2-(2-Formylthiophen-3-yl)acetonitrile
Description
2-(2-Formylthiophen-3-yl)acetonitrile is a heterocyclic nitrile derivative featuring a thiophene ring substituted with a formyl group at the 2-position and an acetonitrile moiety at the 3-position.
Properties
CAS No. |
135737-18-7 |
|---|---|
Molecular Formula |
C7H5NOS |
Molecular Weight |
151.19 g/mol |
IUPAC Name |
2-(2-formylthiophen-3-yl)acetonitrile |
InChI |
InChI=1S/C7H5NOS/c8-3-1-6-2-4-10-7(6)5-9/h2,4-5H,1H2 |
InChI Key |
CMHMRJASMKQBCQ-UHFFFAOYSA-N |
SMILES |
C1=CSC(=C1CC#N)C=O |
Canonical SMILES |
C1=CSC(=C1CC#N)C=O |
Synonyms |
3-Thiopheneacetonitrile, 2-formyl- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
(a) 2-(5-Methoxyphenyl-1H-1,2,4-triazole-3-ylthio)acetonitrile
- Structure : Contains a methoxyphenyl-triazolethio group instead of a formylthiophene.
- Synthesis : Prepared via alkylation of 5-R-1,2,4-triazole-3-thiols with chloroacetonitrile in aprotic solvents (e.g., DMF), yielding 75–85% purity. Solvent choice significantly impacts yield; aprotic solvents reduce alkaline hydrolysis byproducts .
- Properties: Soluble in organic solvents (ethanol, chloroform) and mineral acids. Exhibits antitumor and antioxidant activities in computational screening .
(b) Methyl 2-(4-Methyl-2-oxo-2H-chromen-7-yloxy)acetonitrile
- Structure : Chromene ring with an acetonitrile substituent.
- Synthesis: Synthesized via rearrangement reactions, characterized by TLC, IR, and NMR. DFT studies reveal non-planar geometry and HOMO-LUMO energy gaps (4.5–5.0 eV), indicating moderate reactivity .
(c) 2-{4-[(Thiophen-3-ylmethyl)amino]phenoxy}acetonitrile
- Structure: Thiophene-linked phenoxyacetonitrile.
- Properties : Molecular weight 244.31 g/mol; soluble in polar aprotic solvents. Lacks direct biological data but shares structural motifs with antiviral and antitumor agents .
Analytical Characterization
- HPLC : For triazolethioacetonitriles, Agilent 1260 systems with C18 columns and CH3CN/H2O gradients achieve >98% purity. Impurities arise if reaction temperatures exceed 60°C .
- NMR/IR : Methoxy and nitrile groups show distinct signals (e.g., IR: ν(C≡N) ~2240 cm⁻¹; ¹H NMR: methoxy protons at δ 3.8–4.0 ppm) .
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